[3-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride
Overview
Description
“[3-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1240526-16-2 . It has a molecular weight of 223.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H11F2NO.ClH/c10-9(11)6-13-8-3-1-2-7(4-8)5-12;/h1-4,9H,5-6,12H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 223.65 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the retrieved data.Scientific Research Applications
Cellular Imaging and Photocytotoxicity : Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been explored for their photocytotoxic properties and potential in cellular imaging. These complexes have shown significant activity in generating reactive oxygen species and causing apoptosis in various cell lines under red light exposure (Basu et al., 2014).
Catalytic Applications : The derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and shown to be effective in catalyzing various chemical reactions. These include the activation of C–H bonds and the production of unsymmetrical NCN′ pincer palladacycles (Roffe et al., 2016).
Transfer Hydrogenation Reactions : Complexes involving phenylquinazolin-2-yl methanamine have been developed for efficient transfer hydrogenation of acetophenone derivatives. These complexes have demonstrated high conversions and turnover frequency values (Karabuğa et al., 2015).
Synthesis of Chiral Compounds : The synthesis of (indol-2-yl)methanamines with high enantiomeric excess has been reported, utilizing amino acid starting materials and specific protecting groups. This synthesis is of interest due to the structural relation of these compounds to natural products and pharmaceutically active compounds (Lood et al., 2015).
Antimicrobial Evaluation : Certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown varying degrees of antimicrobial activity (Visagaperumal et al., 2010).
Synthesis of N′-substituted Compounds : New derivatives of (1-phenylcyclopentyl)methanamine have been synthesized, showcasing a broad spectrum of biological activity. These compounds contribute to ongoing research in pharmacologically active substances (Aghekyan et al., 2013).
Cation-Exchange Chromatography : Research on ethylidynetris(methanamine) and related compounds focuses on their isolation using cation-exchange chromatography and selective complexation. This method is significant for the efficient separation and purification of these compounds (Geue & Searle, 1983).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
[3-(2,2-difluoroethoxy)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-9(11)6-13-8-3-1-2-7(4-8)5-12;/h1-4,9H,5-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDPZOTWYADTMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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